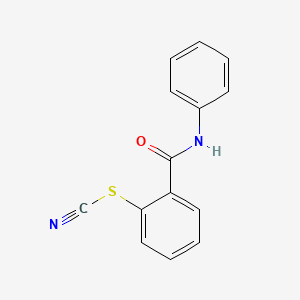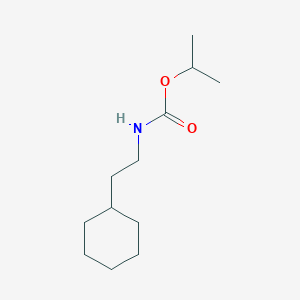
Propan-2-yl (2-cyclohexylethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propan-2-yl (2-cyclohexylethyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is characterized by its unique structure, which includes a propan-2-yl group and a 2-cyclohexylethyl group attached to a carbamate moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (2-cyclohexylethyl)carbamate can be achieved through various methods. One common approach involves the reaction of 2-cyclohexylethylamine with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired carbamate product.
Another method involves the use of carbon dioxide and amines in the presence of a catalyst. For example, a three-component coupling of amines, carbon dioxide, and halides can efficiently produce carbamates in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times .
Industrial Production Methods
Industrial production of carbamates, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of environmentally friendly catalysts and reagents is also emphasized to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
Propan-2-yl (2-cyclohexylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carbamate derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
科学的研究の応用
Propan-2-yl (2-cyclohexylethyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various carbamate derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of polymers and coatings due to its stability and reactivity.
作用機序
The mechanism of action of propan-2-yl (2-cyclohexylethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming stable carbamate-enzyme complexes. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Phenyl N-(propan-2-yl)carbamate: Similar structure but with a phenyl group instead of a 2-cyclohexylethyl group.
Chlorpropham: An isopropyl ester of 3-chlorophenylcarbamic acid, used as a herbicide.
Uniqueness
Propan-2-yl (2-cyclohexylethyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties The presence of the 2-cyclohexylethyl group enhances its stability and reactivity compared to other carbamates
特性
CAS番号 |
62603-83-2 |
|---|---|
分子式 |
C12H23NO2 |
分子量 |
213.32 g/mol |
IUPAC名 |
propan-2-yl N-(2-cyclohexylethyl)carbamate |
InChI |
InChI=1S/C12H23NO2/c1-10(2)15-12(14)13-9-8-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,13,14) |
InChIキー |
UWYUUOYGESDIBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC(=O)NCCC1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


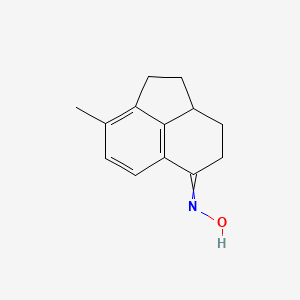
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14512247.png)
![3-[(2,3-Dimethyl-1H-indol-6-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14512251.png)
![1,1',1''-{2-[(4-Methoxyphenyl)methyl]benzene-1,3,5-triyl}tripyrrolidine](/img/structure/B14512262.png)

![3-Phenylpropyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14512279.png)
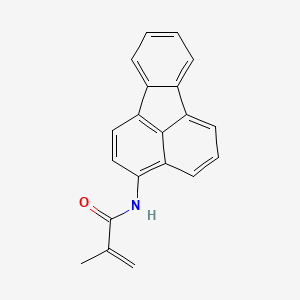
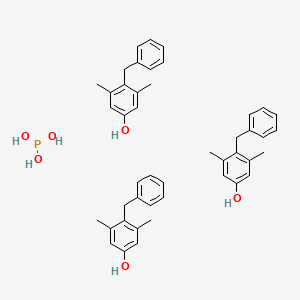
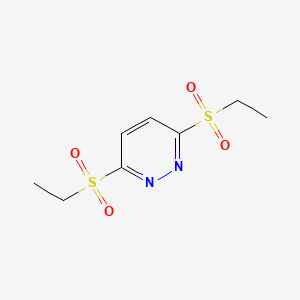

![methyl N-[2-(1H-indol-3-yl)ethyl]-N-methylcarbamate](/img/structure/B14512318.png)
